2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a compound that features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further linked to a thiophene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Benzene Sulfonamide Core: The starting material, 2,5-dichlorobenzenesulfonyl chloride, is reacted with an amine to form the sulfonamide core.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where the thiophen-3-ylmethyl group is attached to the sulfonamide nitrogen.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the thiophene ring, which may reduce its biological activity.
Thiophene-3-sulfonamide: Contains the thiophene ring but lacks the dichlorobenzene moiety, which may affect its chemical reactivity.
Uniqueness
2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of the dichlorobenzene and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential interactions with molecular targets compared to similar compounds .
Biological Activity
2,5-Dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry due to its unique structural characteristics. The compound features a benzene ring substituted with chlorine atoms and a thiophene moiety linked via a methylene bridge. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the sulfonation of dichlorobenzene and subsequent reactions to incorporate the thiophene group. The general synthetic route includes:
- Sulfonation of 2,5-dichlorobenzene : This introduces the sulfonamide group.
- Nucleophilic substitution : The thiophene ring is attached to the sulfonamide nitrogen.
- Purification : The final compound is purified through crystallization or chromatography.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related sulfonamides effectively inhibited bacterial growth, suggesting potential as antibacterial agents .
Cardiovascular Effects
Sulfonamides have been studied for their effects on cardiovascular systems. In isolated rat heart models, compounds similar to this compound showed alterations in perfusion pressure and coronary resistance. Specifically, the biological activity was evaluated using varying concentrations of sulfonamides, revealing dose-dependent effects on cardiac function .
The proposed mechanism involves inhibition of carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions such as pulmonary hypertension and heart failure .
Study Design
In one study exploring the cardiovascular effects of benzene sulfonamides, researchers utilized an experimental design that included:
Group | Compound | Dose (nM) |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Compound A | 0.001 |
III | Compound B | 0.001 |
IV | Compound C | 0.001 |
V | Compound D | 0.001 |
VI | Compound E | 0.001 |
The results indicated significant changes in perfusion pressure across groups treated with various sulfonamide derivatives .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Computational models predict favorable permeability characteristics for this compound when evaluated against established cell lines .
Properties
IUPAC Name |
2,5-dichloro-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-1-2-10(13)11(5-9)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYNOPURJVLOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.